p-Methoxyphenyl 1-thio-b-D-galactopyranoside
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of p-methoxyphenyl 1-thio-β-D-galactopyranoside is C₁₃H₁₈O₆S , with a molecular weight of 326.34 g/mol . The core structure consists of a β-D-galactopyranose ring in the ^4C₁ chair conformation, where the anomeric carbon (C1) is bonded to a sulfur atom instead of oxygen, forming a thio-glycosidic linkage to the para-methoxyphenyl aglycone. The β-configuration is defined by the equatorial orientation of the C1 sulfur atom relative to the galactose ring, consistent with the stereochemical preferences of D-galactose derivatives.
Key structural features include:
- Thio-glycosidic bond : The sulfur atom at C1 enhances hydrolytic stability compared to oxygen-based glycosides.
- Para-methoxyphenyl group : The methoxy substituent at the para position of the phenyl ring introduces electron-donating effects, influencing electronic properties and reactivity.
- Hydroxyl groups : The galactose moiety retains hydroxyl groups at C2, C3, C4, and C6, which participate in hydrogen bonding and contribute to solubility in polar solvents.
Stereochemical analysis via nuclear magnetic resonance (NMR) spectroscopy confirms the β-anomeric configuration, with characteristic coupling constants (e.g., $$ J_{1,2} \approx 9.5–10.0 \, \text{Hz} $$) indicative of axial proton alignment at C1.
Comparative Analysis with Related Thiogalactopyranosides
p-Methoxyphenyl 1-thio-β-D-galactopyranoside shares functional similarities with other thiogalactosides but differs in substituent effects and applications:
The para-methoxyphenyl group distinguishes this compound through:
- Enhanced electronic effects : The methoxy group increases electron density on the phenyl ring, moderating reactivity in glycosidation reactions.
- Steric considerations : Compared to smaller aglycones (e.g., isopropyl in IPTG), the aromatic group imposes steric hindrance, affecting binding interactions in enzymatic assays.
- Cluster synthesis utility : The compound serves as a scaffold for constructing multivalent glycan clusters via radical-mediated additions to allyl ethers, a strategy leveraged in anti-metastatic research.
Crystallographic Characterization and Density Functional Theory (DFT) Studies
While crystallographic data for p-methoxyphenyl 1-thio-β-D-galactopyranoside remain unreported, insights from related thioglycosides and computational models provide structural clarity:
- Conformational analysis : DFT simulations predict a ^4C₁ chair conformation for the galactose ring, stabilized by intramolecular hydrogen bonds between adjacent hydroxyl groups. The para-methoxyphenyl group adopts a near-planar orientation relative to the galactose ring, minimizing steric clash.
- Electronic structure : The thio-glycosidic bond exhibits partial double-bond character ($$ \sim 1.7 \, \text{Å} $$) due to resonance between sulfur lone pairs and the anomeric carbon, reducing susceptibility to acid-catalyzed hydrolysis.
- Interatomic interactions : Non-covalent interactions (e.g., CH-π interactions between the galactose ring and methoxyphenyl group) contribute to conformational rigidity, as observed in analogous systems.
DFT studies further rationalize the β-selectivity in synthesis, attributing it to stereoelectronic effects favoring axial sulfur placement during glycosylation.
Properties
Molecular Formula |
C13H18O6S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 |
InChI Key |
WJEZVJVQBADEGN-SJHCENCUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl 1-thio-b-D-galactopyranoside typically involves the reaction of p-methoxyphenyl thiol with a galactopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Glycosylation and Glycosidic Bond Formation
The PMP group enhances stability during glycosylations while allowing activation under oxidative conditions:
-
Glycosyl donor preparation : PMP 1-thio-β-D-galactopyranoside is converted to glycosyl bromides or trichloroacetimidates via one-step halogenation (e.g., NBS/H₂O) or imidate formation (e.g., CCl₃CN/DBU) .
-
Orthogonal activation : The PMP group remains inert during thioglycoside activations (e.g., NIS/H₂SO₄-silica), enabling sequential glycosylations in oligosaccharide assembly (e.g., 82% yield for pentasaccharide 15 ) .
Oxidation and Functional Group Transformations
Controlled oxidation preserves the thio-glycosidic bond while modifying other positions:
-
C6 Oxidation : TEMPO/BAIB-mediated oxidation of PMP-protected galactose derivatives converts primary alcohols to carboxylates (e.g., 44 and 45 in Scheme 5 of ), with subsequent methylation (MeI/K₂CO₃) achieving 80% yield .
-
Ester migration prevention : Quenching TEMPO reactions at 6 h avoids undesired acyl shifts, maintaining regiochemical fidelity .
Conformational Analysis and Protecting Group Effects
The PMP group influences side-chain conformations, modulating reactivity:
-
Galactopyranoside series : Replacement of 4-O-benzyl with esters (e.g., alkanoyl) shifts side-chain populations from trans,gauche (tg) to gauche,trans (gt), enhancing reactivity at the anomeric center .
-
Glucopyranoside series : 4-O-ester protection increases trans,gauche (tg) conformers, reducing anomeric reactivity .
Table 2: Protecting Group Impact on Conformation
| Protecting Group | Sugar Series | Dominant Conformer | Reactivity Trend | Source |
|---|---|---|---|---|
| 4-O-Benzyl | Galacto | tg | Lower | |
| 4-O-Trifluoroacetyl | Galacto | gt | Higher | |
| 4-O-Benzoyl | Gluco | tg | Lower |
Stability and Deprotection Strategies
The PMP group is selectively cleaved under mild oxidative conditions:
Scientific Research Applications
Synthesis of Glycoside Clusters
One of the primary applications of p-Methoxyphenyl 1-thio-β-D-galactopyranoside is in the synthesis of glycoside clusters. A study highlighted a method for synthesizing 1-thio-β-lactoside clusters that utilize this compound as a scaffold. This synthesis is achieved through the free-radical addition of specific acetylated β-D-galactopyranosides, which results in effective glycoside cluster formation that can be used to explore anti-metastatic activity .
Inhibition of Galectin-3
p-Methoxyphenyl 1-thio-β-D-galactopyranoside has shown potential as a selective inhibitor of galectin-3, a protein implicated in various diseases, including cancer and fibrosis. Recent research has developed a series of galectin-3 inhibitors with high affinity and oral bioavailability, with p-Methoxyphenyl derivatives being part of this class. These inhibitors demonstrate significant activity against lung adenocarcinoma and have progressed into clinical trials for conditions such as idiopathic pulmonary fibrosis .
Table 1: Pharmacokinetic Parameters of Galectin-3 Inhibitors
| Compound | h-hepatic Clint (μL/min/10^6 cells) | m-hepatic CLint (μL/min/10^6 cells) | In vivo PK mouse CL (mL/min/kg) | F% in vivo PK mouse | Vd L/kg | Fu % protein binding in humans | Fu % protein binding in mice | log D (pH 7.4) |
|---|---|---|---|---|---|---|---|---|
| 11b | 0.7 | 0.8 | 1.2 | 75 | 0.4 | 0.2 | 0.78 | 4.6 |
| 11c | 0.8 | 1.1 | 3.9 | 95 | 0.9 | 0.8 | 1.3 | 3.7 |
| 11d | 0.15 | 1.1 | 10.6 | 68 | 1.1 | 3.9 | 4.2 | 3.0 |
Role in Disease Mechanisms
The compound also plays a role in understanding disease mechanisms, particularly regarding bacterial infections and their interactions with host cells. For instance, studies have shown that certain bacterial adhesins can bind to oligosaccharides similar to those derived from p-Methoxyphenyl derivatives, indicating potential pathways for therapeutic intervention .
Research has assessed the biological activity of various derivatives of p-Methoxyphenyl compounds, including their effects on cytokine production from peripheral blood mononuclear cells (PBMCs). These studies indicate that certain glycosidic analogues can induce significant cytokine release, suggesting their potential use as immunomodulators .
Recent Advances in Chemical Synthesis
Recent advancements in the chemical synthesis of amino sugars have further enhanced the utility of p-Methoxyphenyl derivatives in creating novel compounds for research and therapeutic applications . The optimized synthesis methods allow for better control over stereochemistry and yield, facilitating the development of more effective inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of p-Methoxyphenyl 1-thio-b-D-galactopyranoside involves its interaction with specific enzymes, such as β-galactosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-methoxyphenyl thiol and galactose. This reaction is crucial for studying enzyme kinetics and activity.
Comparison with Similar Compounds
Phenyl 1-thio-β-D-galactopyranoside (1a)
This analogue lacks the p-methoxy substituent, leading to reduced steric bulk and electronic effects. While both compounds share the β-D-galactopyranosyl core, the absence of the methoxy group in 1a diminishes its solubility in polar solvents compared to the p-methoxyphenyl derivative. NMR studies indicate that the methoxy group in p-methoxyphenyl derivatives stabilizes the glycosidic bond through resonance effects .
Isopropyl 1-thio-β-D-galactopyranoside
Crystallographic analysis reveals that replacing the aromatic aglycone with an isopropyl group () results in distinct packing arrangements. The isopropyl derivative adopts an amphiphilic bilayer structure with intercalated alkyl chains, while the p-methoxyphenyl analogue likely forms π-π stacked layers. Additionally, the isopropyl derivative exhibits phase transitions at 70°C and 104°C, absent in aromatic thiogalactosides, highlighting the role of aglycone flexibility in thermal behavior .
Derivatives with Modified Sugar Moieties
Phenyl 1-thio-β-D-glucopyranoside (1b)
Replacing galactose with glucose (C4 epimer) alters hydrogen-bonding patterns. demonstrates that phenyl β-D-glucopyranoside dimers exhibit weaker intermolecular interactions compared to galactose analogues due to axial-to-equatorial hydroxyl reorientation. This difference impacts their crystallinity and solubility profiles .
p-Octyloxyphenyl 1-thio-β-D-galactopyranoside Derivatives
Long-chain alkyl ethers (e.g., p-octyloxyphenyl) introduce hydrophobicity, enhancing membrane permeability. For example, phthalimido-protected derivatives () show improved stability in acidic environments compared to p-methoxyphenyl analogues, making them suitable for targeted drug delivery systems .
Disaccharide and Glycocluster Analogues
Phenyl β-D-galactopyranosyl-(1→4)-1-thio-β-D-glucopyranoside (1e)
This disaccharide thioglycoside () exhibits dual binding specificity in lectin assays, unlike monosaccharide derivatives. The (1→4) linkage introduces conformational rigidity, reducing rotational freedom and enhancing binding affinity to multi-domain proteins .
Glycoclusters Scaffolded onto p-Methoxyphenyl
highlights that p-methoxyphenyl-based glycoclusters demonstrate enhanced anti-metastatic activity compared to glucopyranoside or lactoside scaffolds. The methoxy group facilitates clustering via hydrophobic interactions, amplifying multivalent binding effects .
Data Tables
Table 1: Comparative Properties of Selected Thiogalactosides
Table 2: Spectroscopic Data Comparison
Research Findings
- Synthetic Efficiency : p-Methoxyphenyl derivatives are synthesized in high yields (83–89%) via BF₃·Et₂O-promoted glycosylation, comparable to p-octyloxyphenyl analogues () .
- Biological Interactions : The p-methoxy group enhances binding to galectin-3, as substituted triazole derivatives () show 29% yield in targeted modifications, suggesting steric compatibility with hydrophobic binding pockets .
- Thermal Stability : Isopropyl derivatives undergo phase transitions due to alkyl chain mobility, whereas aromatic thiogalactosides exhibit higher thermal stability, making them preferable for high-temperature applications .
Biological Activity
p-Methoxyphenyl 1-thio-β-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound is a thio-glycoside, which means it contains a sulfur atom in place of the usual oxygen found in glycosides. This modification can significantly impact the compound's biological properties, including its interactions with biological systems and its pharmacological effects.
Chemical Structure and Synthesis
The structure of p-Methoxyphenyl 1-thio-β-D-galactopyranoside can be represented as follows:
This compound is synthesized through various chemical methods that typically involve the reaction of β-D-galactopyranoside with p-methoxyphenyl and a thiol group. The introduction of the methoxy group enhances the lipophilicity and potentially alters the interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of p-Methoxyphenyl 1-thio-β-D-galactopyranoside. It has been shown to exhibit varying levels of antibacterial activity against several pathogenic bacteria. For example, compounds derived from similar galactoside structures have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of p-Methoxyphenyl 1-thio-β-D-galactopyranoside
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 18 | 20 |
| Candida albicans | 12 | 30 |
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. It has been reported to induce cytokine production, particularly interleukin-6 (IL-6) and CXCL-8, from peripheral blood mononuclear cells (PBMCs). This suggests that p-Methoxyphenyl 1-thio-β-D-galactopyranoside may play a role in modulating immune responses, potentially enhancing host defense mechanisms .
Case Studies
- Study on Cytokine Induction : A recent study evaluated the effects of various glycosides on cytokine production in vitro. p-Methoxyphenyl 1-thio-β-D-galactopyranoside was found to significantly increase IL-6 levels at concentrations of 10 and 30 µg/mL, indicating its potential as an immunomodulator .
- Antimicrobial Efficacy : Another study focused on synthesizing analogs of galactosides, including p-Methoxyphenyl derivatives. The results demonstrated that these compounds exhibited broad-spectrum antimicrobial activity, with specific analogs showing enhanced efficacy against fungal pathogens .
The mechanism by which p-Methoxyphenyl 1-thio-β-D-galactopyranoside exerts its effects is likely multifaceted:
- Inhibition of Pathogen Growth : The thio-glycosidic bond may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial activity.
- Cytokine Modulation : By interacting with immune cells, this compound may stimulate the production of key cytokines involved in inflammatory responses, thereby enhancing immune function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for p-Methoxyphenyl 1-thio-β-D-galactopyranoside to maximize yield and purity?
- Methodological Answer : The compound is typically synthesized via glycosylation using mannose penta-acetate and 4-methoxythiophenol in anhydrous dichloromethane under argon. Boron trifluoride diethyl etherate (BF₃·Et₂O) is a critical catalyst for promoting thioglycoside formation. Reaction monitoring via TLC (petroleum ether/ethyl acetate, 1:1) and quenching with triethylamine ensures controlled termination. Purification involves column chromatography and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization and anomeric configuration confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (including DEPT and HSQC) are essential for confirming glycosidic linkages and substituent positions. For example, the anomeric proton signal (δ ~5.5 ppm) distinguishes α/β configurations.
- HRMS (ESI) : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]+ calcd for C₂₂H₂₅N₃O₄S: 428.1644; observed: 428.1656) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, particularly when conflicting optical rotation data arise .
Q. How can researchers troubleshoot common byproducts during synthesis?
- Methodological Answer : Unexpected byproducts (e.g., β-anomers or acetyl migration products) can be identified via LC-MS or preparative TLC. Adjusting reaction temperature (e.g., maintaining 273 K during BF₃·Et₂O addition) and stoichiometric ratios of thiophenol to glycosyl donor minimizes side reactions. Post-synthesis, silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound .
Advanced Research Questions
Q. How can structural contradictions in reported data for this thioglycoside be resolved?
- Methodological Answer : Discrepancies in anomeric configuration assignments (e.g., α vs. β) often stem from misinterpretation of NMR data or optical rotation. Cross-validation using X-ray crystallography is critical. For example, a prior study incorrectly assigned the β-anomer due to anomalous optical rotation, but crystallography confirmed the α-configuration . Comparative analysis with analogous thioglycosides (e.g., phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside) also provides benchmarks .
Q. What strategies enhance the reactivity of p-Methoxyphenyl 1-thio-β-D-galactopyranoside in glycosylation reactions?
- Methodological Answer : The electron-donating p-methoxy group "arms" the thioglycoside, increasing its electrophilic reactivity. Activation via electrochemical methods (low oxidation potentials) or using NIS/AgOTf enables efficient glycosylation of disarmed acceptors. Kinetic studies show that reactivity is 3–5× higher than non-substituted aryl thioglycosides .
Q. How does the p-methoxy substituent influence biochemical or photophysical properties?
- Methodological Answer :
- Enzyme Studies : The thiogalactoside moiety serves as a β-galactosidase substrate. Kinetic assays (e.g., using 4-nitrophenyl derivatives) show Vmax and Km values comparable to ONPG, with hydrolysis rates monitored via UV-Vis at 420 nm .
- Photophysical Applications : The p-methoxy group enhances fluorescence quantum yield by stabilizing excited states. Derivatives exhibit λem ~450 nm in aqueous solutions, useful for tracking glycosylation in live-cell imaging .
Q. How can derivatives of this compound be designed for antimicrobial activity studies?
- Methodological Answer : Introducing amino or fluoro substituents (e.g., at C-2 or C-6) improves bioactivity. For example, diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus. Solubility is maintained using DMSO stock solutions (10 mM) in broth microdilution assays .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing enzyme kinetics data involving this compound?
- Methodological Answer : Use Michaelis-Menten nonlinear regression (GraphPad Prism) to calculate Km and kcat. For competitive inhibition studies, global fitting of data from multiple substrate concentrations (0.1–5× Km) improves accuracy. Include controls with 4-nitrophenyl-β-D-galactopyranoside to validate assay conditions .
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement QC protocols:
- HPLC-PDA : Purity ≥98% (C18 column, acetonitrile/water gradient).
- Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis.
- Chiral GC-MS : Confirm anomeric purity (retention time vs. authentic standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
